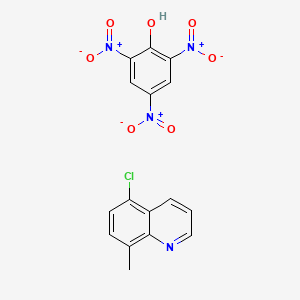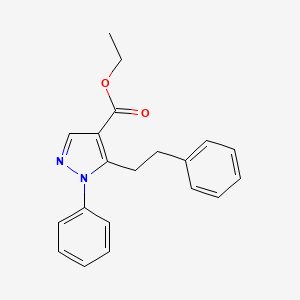![molecular formula C11H7N3O3 B14399230 2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxylic acid CAS No. 88561-89-1](/img/structure/B14399230.png)
2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxylic acid is a heterocyclic compound that combines the structural elements of furan, pyrazole, and pyridazine. This compound is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of multiple nitrogen atoms and a furan ring endows it with distinctive physicochemical properties, making it a valuable scaffold for drug design and development.
Méthodes De Préparation
The synthesis of 2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Cyclization Reactions: The initial step often involves the formation of the pyrazole ring through cyclization reactions of hydrazines with 1,3-dicarbonyl compounds.
Formation of Pyridazine Ring: The pyrazole intermediate is then subjected to further cyclization with appropriate reagents to form the pyridazine ring.
Introduction of Furan Ring: The furan ring is introduced through electrophilic substitution reactions, such as nitration, bromination, or acylation, where the substituent enters the 5-position of the furan ring.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing the use of hazardous reagents and conditions.
Analyse Des Réactions Chimiques
2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens, alkylating agents, and nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted derivatives of the original compound.
Applications De Recherche Scientifique
2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxylic acid has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing drugs with potential antimicrobial, anticancer, and anti-inflammatory activities.
Biological Studies: The compound is used in studies investigating enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: Its unique structural properties make it suitable for developing fluorescent probes and organic light-emitting devices.
Mécanisme D'action
The mechanism of action of 2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s heterocyclic structure allows it to form hydrogen bonds, π-π stacking interactions, and hydrophobic contacts with its targets. These interactions can modulate the activity of enzymes, inhibit receptor binding, or alter cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-(Furan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxylic acid include:
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs share similar structural features and biological activities.
Pyrazole Derivatives: Pyrazole-based compounds are also structurally related and exhibit comparable pharmacological properties.
Furan Derivatives: Furan-containing compounds are known for their diverse biological activities and are often used in drug design.
The uniqueness of this compound lies in its combination of these three heterocyclic rings, which provides a versatile scaffold for developing novel therapeutic agents with enhanced efficacy and selectivity.
Propriétés
Numéro CAS |
88561-89-1 |
|---|---|
Formule moléculaire |
C11H7N3O3 |
Poids moléculaire |
229.19 g/mol |
Nom IUPAC |
2-(furan-2-yl)pyrazolo[1,5-b]pyridazine-3-carboxylic acid |
InChI |
InChI=1S/C11H7N3O3/c15-11(16)9-7-3-1-5-12-14(7)13-10(9)8-4-2-6-17-8/h1-6H,(H,15,16) |
Clé InChI |
YCEJLGPESMAPBO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=NN2N=C1)C3=CC=CO3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



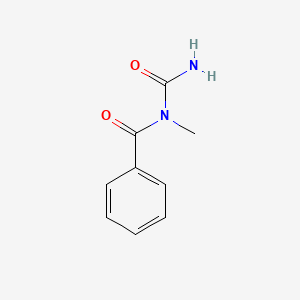


![5-Benzoyl-1-methyl-2,4-diphenyl-1H-pyrido[1,2-a][1,3]diazepin-6-ium iodide](/img/structure/B14399178.png)
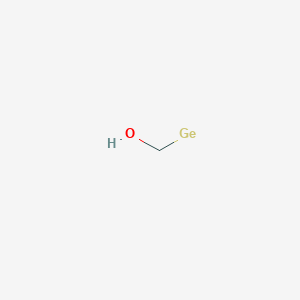
![2-(Piperidin-1-yl)-4,5,6,7,8,9-hexahydrocyclohepta[d][1,3]thiazine](/img/structure/B14399198.png)
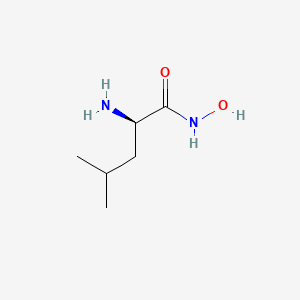
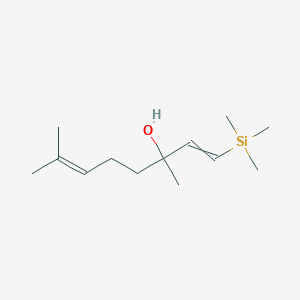
![6-[3-(1-Cyclohexyl-1H-tetrazol-5-yl)propoxy]-1H-benzimidazole](/img/structure/B14399217.png)
![{[3-Phenyl-3-(pyridin-3-yl)prop-2-en-1-yl]sulfanyl}acetic acid](/img/structure/B14399218.png)
